Lorcaserin Hydrochloride-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

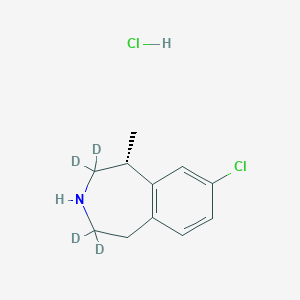

Lorcaserin Hydrochloride-d4 is a deuterated form of Lorcaserin Hydrochloride, a selective serotonin 2C receptor agonist. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Lorcaserin. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lorcaserin Hydrochloride involves a three-step process:

Intramolecular Friedel-Crafts Alkylation and Deprotection: This step involves the formation of the benzazepine core structure.

Chiral Resolution with L-(+)-Tartaric Acid: This step ensures the enantioselectivity of the compound.

Final Salification: This step converts the free base into its hydrochloride salt form.

Industrial Production Methods

The industrial production of Lorcaserin Hydrochloride-d4 follows similar synthetic routes but incorporates deuterium-labeled reagents to achieve the deuterated form. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications .

Chemical Reactions Analysis

Types of Reactions

Lorcaserin Hydrochloride-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: This reaction can reduce the compound to its corresponding amine.

Substitution: This reaction can involve the replacement of the chlorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include sodium iodide and potassium carbonate.

Major Products

The major products formed from these reactions include hydroxylated metabolites, reduced amines, and substituted derivatives .

Scientific Research Applications

Lorcaserin Hydrochloride-d4 is widely used in scientific research, including:

Chemistry: It is used to study the metabolic pathways and degradation products of Lorcaserin.

Biology: It is used to investigate the effects of Lorcaserin on various biological systems, including its interaction with serotonin receptors.

Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.

Industry: It is used in the development of new formulations and delivery systems for Lorcaserin

Mechanism of Action

Lorcaserin Hydrochloride-d4 exerts its effects by selectively activating serotonin 2C receptors in the hypothalamus. This activation stimulates pro-opiomelanocortin neurons, leading to the release of alpha-melanocortin stimulating hormone. This hormone binds to melanocortin-4 receptors, resulting in increased satiety and decreased food intake .

Comparison with Similar Compounds

Similar Compounds

Phentermine: A stimulant used for weight loss, but with a different mechanism of action.

Topiramate: An anticonvulsant that also has weight loss properties.

Sibutramine: A serotonin-norepinephrine reuptake inhibitor used for weight loss.

Uniqueness

Lorcaserin Hydrochloride-d4 is unique due to its selective activation of serotonin 2C receptors, which specifically target appetite regulation without significant effects on other serotonin receptors. This selectivity reduces the risk of side effects commonly associated with other weight loss drugs .

Properties

Molecular Formula |

C11H15Cl2N |

|---|---|

Molecular Weight |

236.17 g/mol |

IUPAC Name |

(5R)-7-chloro-2,2,4,4-tetradeuterio-5-methyl-3,5-dihydro-1H-3-benzazepine;hydrochloride |

InChI |

InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1/i5D2,7D2; |

InChI Key |

ITIHHRMYZPNGRC-RPADEDAJSA-N |

Isomeric SMILES |

[2H]C1(CC2=C(C=C(C=C2)Cl)[C@H](C(N1)([2H])[2H])C)[2H].Cl |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)

![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)

![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)

![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)

![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)